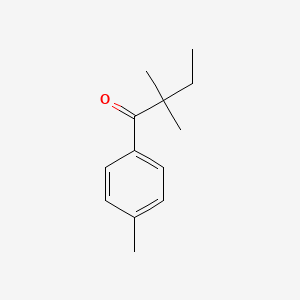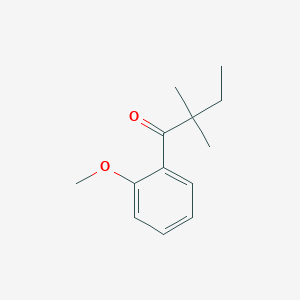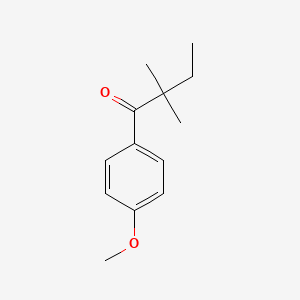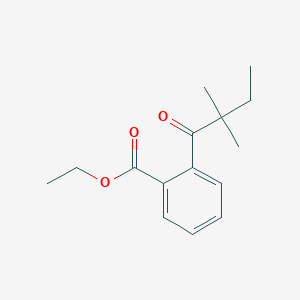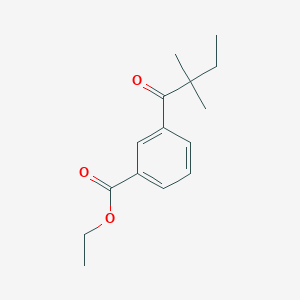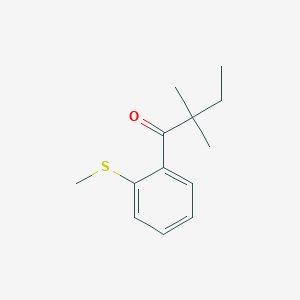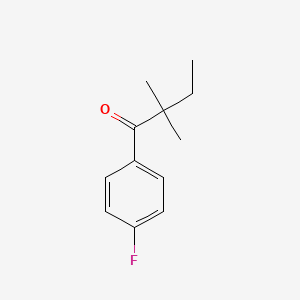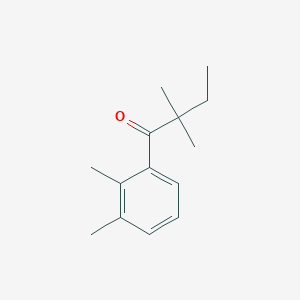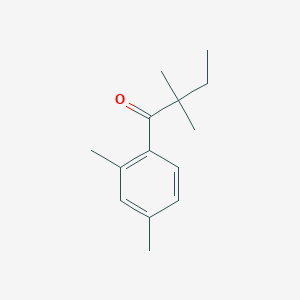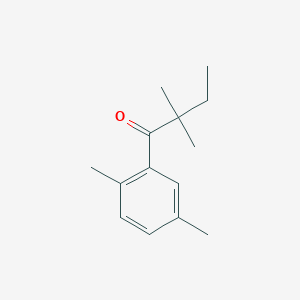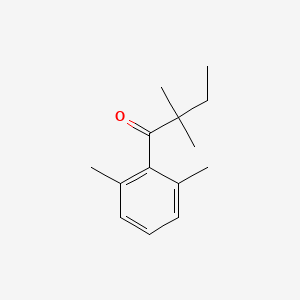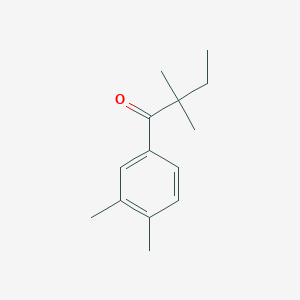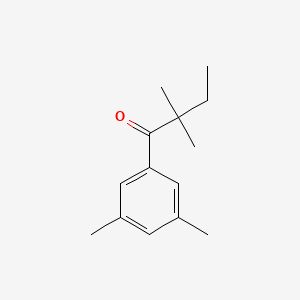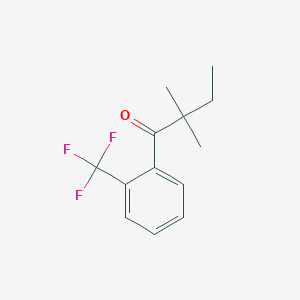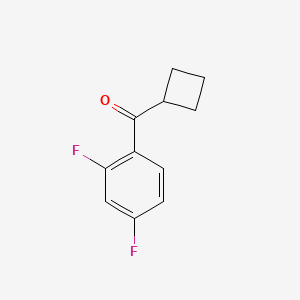
Cyclobutyl 2,4-difluorophenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl 2,4-difluorophenyl ketone is a chemical compound that is part of a broader class of cyclobutyl ketones. These compounds are characterized by a cyclobutane ring attached to a ketone functional group. The specific substitution pattern of the phenyl ring with two fluorine atoms at the 2 and 4 positions can influence the reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of cyclobutyl ketones can be approached through various methods. One such method involves the ring enlargement reaction of 2-(1-alkenyl)-1-cyclobutyl ketones, which provides a pathway to 4-acyl-1-cyclohexenes . Another approach is the formal γ-C-H functionalization of cyclobutyl ketones, leading to cis-1,3-difunctionalized cyclobutanes . This method utilizes a sequential C-H/C-C functionalization strategy, starting from cyclobutyl aryl ketones. Additionally, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones is another synthetic route that can potentially be adapted for the synthesis of cyclobutyl 2,4-difluorophenyl ketone .
Molecular Structure Analysis
The molecular structure of cyclobutyl ketones is influenced by the cyclobutane ring, which imparts strain due to its small ring size. This strain can affect the reactivity of the ketone group. The presence of fluorine atoms on the phenyl ring can also influence the electronic properties of the molecule, potentially stabilizing certain intermediates or transition states during chemical reactions .
Chemical Reactions Analysis
Cyclobutyl ketones participate in various chemical reactions. For instance, they can undergo [3+2] cycloadditions with olefins under visible light photocatalysis to form highly substituted cyclopentane ring systems . They can also be involved in Friedel-Crafts-type cyclization reactions, which can be used to construct fused polycyclic systems . The reactivity of these ketones can be further explored in the context of regioselective synthesis, as demonstrated by the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutyl ketones are influenced by the substituents on the cyclobutane ring and the aromatic ring. The fluorine atoms on the phenyl ring can affect the compound's polarity, boiling point, and solubility. The cyclobutane ring contributes to the molecule's overall stability and reactivity. The synthesis methods and reactions discussed provide insights into the potential reactivity and applications of cyclobutyl 2,4-difluorophenyl ketone, although specific physical property data for this compound is not directly provided in the papers .
Applications De Recherche Scientifique
Synthetic Applications
Convenient Access to Cyclobutenones : Research by Alcaide, Almendros, and Lázaro-Milla (2019) illustrates a regioselective synthesis method for 2,3-disubstituted-cyclobutenones from iodoalkynes, applicable in creating synthons for β-lactams, phthalazines, and other cyclic compounds. This method highlights the synthetic utility of cyclobutenones, potentially including derivatives of Cyclobutyl 2,4-difluorophenyl ketone, in medicinal chemistry and drug synthesis (Alcaide, Almendros, & Lázaro-Milla, 2019).
Dehydrogenative Silylation of Ketones : Ozawa et al. (2001) developed a method for dehydrogenative silylation of ketones, producing silyl enol ethers with high yields. This process, catalyzed by diphosphinidenecyclobutene-coordinated platinum(II) complexes, underlines the role of cyclobutyl ketones in synthesizing organosilicon compounds, which are crucial in materials science and organic synthesis (Ozawa et al., 2001).
Cyclobutane Scaffolds in Medicinal Chemistry : Wierzba, Gryko, and Gryko (2021) explored the acylation of electrophilic strained molecules to generate cyclobutyl ketones, demonstrating the medicinal chemistry interest in cyclobutane's strained, three-dimensional structure for its potential to introduce new substituent patterns (Wierzba, Gryko, & Gryko, 2021).
Chemical Stability and Reactivity
Electrophilicity of Cyclobutenones : A study on NMR parameters by Frimer, Sharon, and Gottlieb (2003) provided insight into the electrophilicity of cyclobutenones, indicating low electrophilicity of the carbonyl moiety in cyclobutyl ketones due to strong double bond character. This information is crucial for understanding the reactivity and potential applications of cyclobutyl 2,4-difluorophenyl ketone in synthetic chemistry (Frimer, Sharon, & Gottlieb, 2003).
Antimicrobial Activity
Novel Benzofuran Derivatives : Koca et al. (2005) described the synthesis and antimicrobial activity of cyclobutyl benzofuran derivatives, offering a perspective on the antimicrobial potential of cyclobutyl 2,4-difluorophenyl ketone-related compounds (Koca, Ahmedzade, Cukurovalı, & Kazaz, 2005).
Propriétés
IUPAC Name |
cyclobutyl-(2,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUBSOCKJIWUSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642551 |
Source


|
| Record name | Cyclobutyl(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2,4-difluorophenyl ketone | |
CAS RN |
898791-26-9 |
Source


|
| Record name | Cyclobutyl(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

